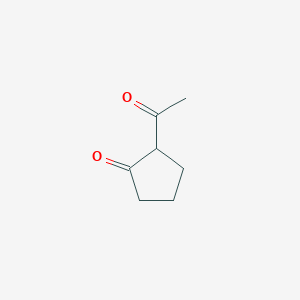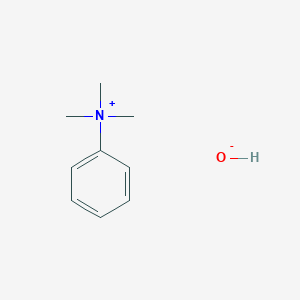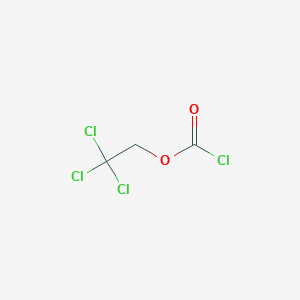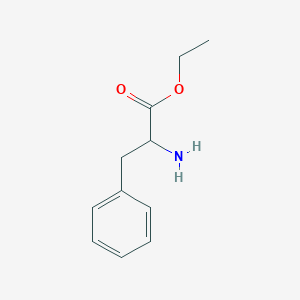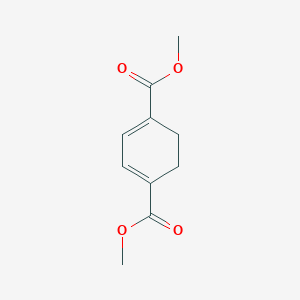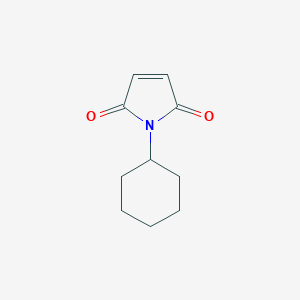![molecular formula C9H16O B155241 (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol CAS No. 10036-25-6](/img/structure/B155241.png)
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol, also known as BNC, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNC is a chiral molecule that has two stereoisomers, namely (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2alpha-ol. In 3.1]nonan-2beta-ol and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives bind to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division.
Effets Biochimiques Et Physiologiques
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to their antitumor activity, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been shown to exhibit antibacterial, antifungal, and antiviral activity. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been used as chiral auxiliaries in asymmetric synthesis, where they can control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
Avantages Et Limitations Des Expériences En Laboratoire
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have several advantages for lab experiments, including their potent antitumor activity, chiral nature, and ability to control the stereochemistry of the reaction. However, the synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives can be challenging, and enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is required for many applications. In addition, the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives involves the inhibition of tubulin polymerization, which can also affect normal cell division.
Orientations Futures
There are several future directions for research on (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives, including the development of new synthesis methods, the exploration of new applications in drug discovery, asymmetric synthesis, and materials science, and the investigation of the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives. In addition, the development of new derivatives with improved potency and selectivity is an active area of research.
Méthodes De Synthèse
The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol involves a multistep process that starts with the reaction of cyclopentadiene and norbornene in the presence of a catalyst to form norbornadiene. Norbornadiene is then subjected to a Diels-Alder reaction with maleic anhydride to form the adduct, which is subsequently reduced to form the alcohol (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol. The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is challenging due to its chiral nature, and several methods have been developed to obtain enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol.
Applications De Recherche Scientifique
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has several potential applications in scientific research, including drug discovery, asymmetric synthesis, and materials science. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
Propriétés
Numéro CAS |
10036-25-6 |
|---|---|
Nom du produit |
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(1S,2R,5S)-bicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2/t7-,8-,9+/m0/s1 |
Clé InChI |
LPHKHFHEUORJNL-XHNCKOQMSA-N |
SMILES isomérique |
C1C[C@H]2CC[C@H]([C@@H](C1)C2)O |
SMILES |
C1CC2CCC(C(C1)C2)O |
SMILES canonique |
C1CC2CCC(C(C1)C2)O |
Synonymes |
(1α,5α)-Bicyclo[3.3.1]nonan-2β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



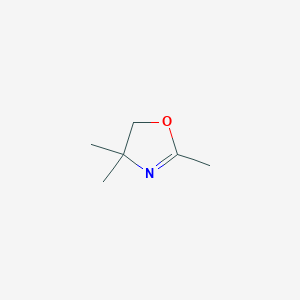
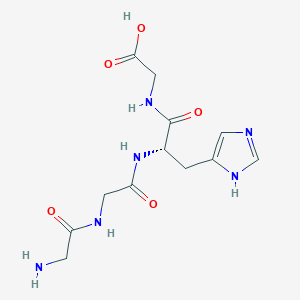
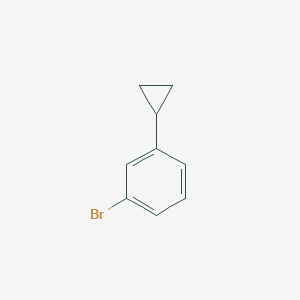
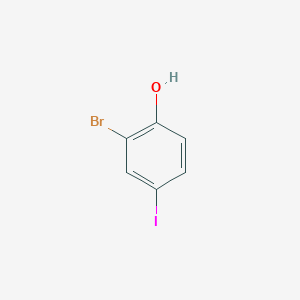
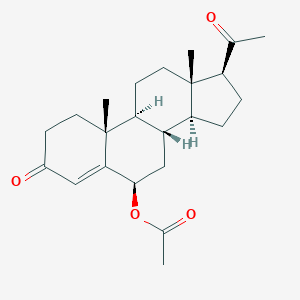
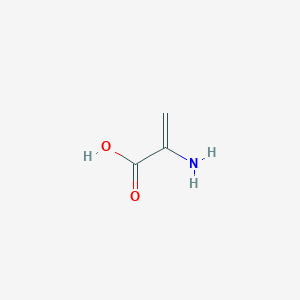
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)

